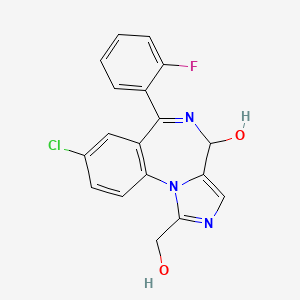
1',4-Dihydroxy Midazolam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1',4-dihydroxymidazolam is an imidazobenzodiazepine that is midazolam which is substituted by a hydroxy group at positions 2 and 4. It is the minor metabolite of the anesthetic, midazolam. It has a role as a drug metabolite. It is an imidazobenzodiazepine, a member of monofluorobenzenes, an organochlorine compound and an aromatic primary alcohol. It derives from a midazolam.
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
1',4-Dihydroxy Midazolam is primarily formed through the hydroxylation of midazolam, predominantly by cytochrome P450 enzymes such as CYP3A4 and CYP3A5. This metabolic pathway is essential for understanding the pharmacokinetics of midazolam in different populations, especially in pediatrics and patients with compromised liver function.
- Metabolic Pathways : Studies indicate that this compound undergoes further metabolism to glucuronide conjugates, which are then excreted. The intrinsic clearance for its formation is significantly higher than that for other metabolites like 4-hydroxymidazolam, highlighting its importance in midazolam metabolism .
| Metabolite | Intrinsic Clearance (mL/min/kg) |
|---|---|
| 1'-Hydroxymidazolam | 174 |
| 4-Hydroxymidazolam | 10.2 |
| This compound | 164 |
Sedation and Anxiolysis
This compound contributes to the sedative effects of midazolam, particularly in pediatric patients undergoing procedures. Clinical studies have shown that the plasma concentrations of both midazolam and its hydroxylated metabolites correlate with sedation scores, indicating that this compound plays a role in achieving desired sedation levels .
- Case Study : In a pediatric study involving sedation for dental procedures, patients receiving midazolam exhibited varying sedation scores based on plasma concentrations of midazolam and its metabolites. The results emphasized the importance of monitoring these metabolites to optimize sedation protocols .
Neuropharmacological Research
Research has demonstrated that this compound has distinct effects on neuronal activity compared to its parent compound. It has been shown to modulate cortical neuron activity differently than midazolam, which may have implications for understanding benzodiazepine pharmacodynamics .
- Experimental Findings : In vitro studies revealed that while midazolam predominantly depresses cortical activity at low concentrations, this compound exhibits a more gradual increase in neuronal inhibition at higher concentrations. This differential action suggests potential therapeutic applications in managing conditions like anxiety or epilepsy where modulation of neuronal excitability is beneficial .
Toxicology and Drug Interaction Studies
The role of this compound in drug interactions and toxicity profiles is critical for patient safety. Its presence can influence the pharmacological effects of midazolam, particularly when co-administered with other medications metabolized by the same cytochrome P450 enzymes.
Propriétés
Numéro CAS |
64740-68-7 |
|---|---|
Formule moléculaire |
C18H13ClFN3O2 |
Poids moléculaire |
357.8 g/mol |
Nom IUPAC |
8-chloro-6-(2-fluorophenyl)-1-(hydroxymethyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-4-ol |
InChI |
InChI=1S/C18H13ClFN3O2/c19-10-5-6-14-12(7-10)17(11-3-1-2-4-13(11)20)22-18(25)15-8-21-16(9-24)23(14)15/h1-8,18,24-25H,9H2 |
Clé InChI |
OJDUJEPGFILARE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC(C3=CN=C(N3C4=C2C=C(C=C4)Cl)CO)O)F |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC(C3=CN=C(N3C4=C2C=C(C=C4)Cl)CO)O)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















